molecular formula C10H21Cl2FN2O B1485448 1-[(3-Fluorooxolan-3-yl)methyl]piperidin-4-amine dihydrochloride CAS No. 2098073-91-5

1-[(3-Fluorooxolan-3-yl)methyl]piperidin-4-amine dihydrochloride

Cat. No.: B1485448
CAS No.: 2098073-91-5
M. Wt: 275.19 g/mol
InChI Key: MZBFPFIADXMTSX-UHFFFAOYSA-N
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Description

Its unique structure, which includes a piperidine ring and a fluoro-substituted oxolane moiety, makes it a subject of interest in medicinal chemistry, drug discovery, and neuroscience studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Fluorooxolan-3-yl)methyl]piperidin-4-amine dihydrochloride typically involves multiple steps, starting from commercially available precursors. The process may include:

    Formation of the oxolane ring: This step involves the fluorination of an oxolane precursor under controlled conditions.

    Attachment of the piperidine ring: The oxolane derivative is then reacted with a piperidine derivative to form the desired compound.

    Formation of the dihydrochloride salt: The final step involves the conversion of the free base to its dihydrochloride salt form, typically using hydrochloric acid in an appropriate solvent.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-[(3-Fluorooxolan-3-yl)methyl]piperidin-4-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The fluoro group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1-[(3-Fluorooxolan-3-yl)methyl]piperidin-4-amine dihydrochloride has several applications in scientific research, including:

    Drug Discovery: Its unique structure makes it a valuable scaffold for developing new therapeutic agents.

    Medicinal Chemistry: The compound can be used to study the structure-activity relationships of piperidine derivatives.

    Neuroscience: It may be used in research focused on understanding the role of piperidine derivatives in neurological processes.

Mechanism of Action

The mechanism of action of 1-[(3-Fluorooxolan-3-yl)methyl]piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets. The piperidine ring is known to interact with various receptors and enzymes, potentially modulating their activity. The fluoro-substituted oxolane moiety may enhance the compound’s binding affinity and selectivity for these targets .

Comparison with Similar Compounds

    1-[(Oxolan-3-yl)methyl]piperidin-4-amine: This compound lacks the fluoro substitution but shares a similar core structure.

    1-(Oxolan-3-yl)piperidin-4-amine dihydrochloride: Another similar compound with a different substitution pattern.

Uniqueness: 1-[(3-Fluorooxolan-3-yl)methyl]piperidin-4-amine dihydrochloride is unique due to the presence of the fluoro group, which can significantly impact its chemical properties and biological activity. This substitution may enhance its stability, binding affinity, and selectivity compared to non-fluorinated analogs.

Properties

IUPAC Name

1-[(3-fluorooxolan-3-yl)methyl]piperidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19FN2O.2ClH/c11-10(3-6-14-8-10)7-13-4-1-9(12)2-5-13;;/h9H,1-8,12H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZBFPFIADXMTSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)CC2(CCOC2)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21Cl2FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(3-Fluorooxolan-3-yl)methyl]piperidin-4-amine dihydrochloride
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1-[(3-Fluorooxolan-3-yl)methyl]piperidin-4-amine dihydrochloride
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1-[(3-Fluorooxolan-3-yl)methyl]piperidin-4-amine dihydrochloride
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1-[(3-Fluorooxolan-3-yl)methyl]piperidin-4-amine dihydrochloride
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1-[(3-Fluorooxolan-3-yl)methyl]piperidin-4-amine dihydrochloride
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1-[(3-Fluorooxolan-3-yl)methyl]piperidin-4-amine dihydrochloride

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